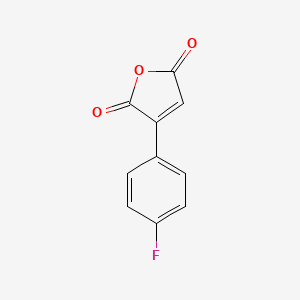

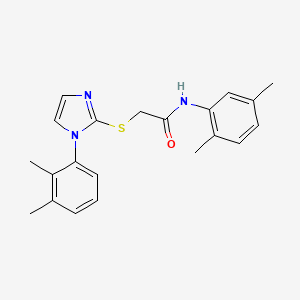

![molecular formula C10H13NO2S B2796698 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 162107-06-4](/img/structure/B2796698.png)

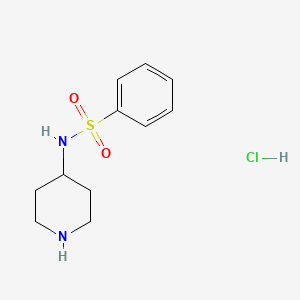

1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C10H13NO2S . Its molecular weight is 211.28 . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.28 . It is a powder in its physical form . The compound is stored at a temperature of 4 degrees .Scientific Research Applications

Hydrogen Bond Complex Formation

Research has shown that dimethylformamide (DMF), a component related to the chemical structure , forms hydrogen-bonded complexes with various sulfonamides and thioamides. These complexes have been studied using Fourier transform infrared spectroscopy and Density Functional Theory calculations. Such interactions significantly affect the intramolecular hydrogen bonding within these molecules, with implications for understanding molecular interactions and designing materials with specific properties (Shainyan et al., 2013).

Enhancement of Polymer Solar Cells

Another study explored the use of DMF for treating poly(3,4-ethylenedioxythiophene): poly(styrene sulfonate) layers in polymer solar cells, resulting in a significant enhancement of photocurrent and power conversion efficiency. This research highlights the potential of DMF and related compounds in optimizing materials for renewable energy applications (Gong et al., 2012).

COX-2 Inhibitory Activity

The chemical under discussion shares structural similarities with compounds studied for their cyclooxygenase (COX-2) inhibitory activity. Research into 1,5-diarylpyrazoles with 3-hydroxymethyl-4-sulfamoylphenyl groups has provided insight into the structure-activity relationships crucial for designing potent COX-2 inhibitors. These findings are essential for developing new therapeutic agents (Singh et al., 2005).

Heterocyclic Synthesis

The compound's framework is useful in synthesizing various heterocyclic derivatives, illustrating the versatility of this chemical structure in organic synthesis. For example, research has been conducted on the synthesis of pyrazole, pyridine, and pyrimidine derivatives using enaminonitriles, demonstrating the compound's role in facilitating complex chemical reactions (Fadda et al., 2012).

Crystal Structure and Fluorescent Properties

Investigations into the crystal structure and fluorescent properties of new sulfanilamide Schiff-base compounds, which relate to the chemical composition of interest, reveal potential applications in materials science, particularly in the development of new fluorescent materials for sensing and imaging applications (Tang et al., 2010).

properties

IUPAC Name |

S-[3-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSOYLDJCWKYRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC=CC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

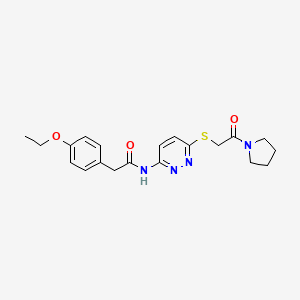

![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)

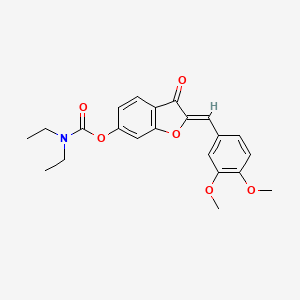

![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)